molecular formula C14H19Cl2NO3 B291724 4-(2,4-dichlorophenoxy)-N-(3-methoxypropyl)butanamide

4-(2,4-dichlorophenoxy)-N-(3-methoxypropyl)butanamide

Katalognummer B291724
Molekulargewicht: 320.2 g/mol
InChI-Schlüssel: ZXGDJPWYCGPBNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,4-dichlorophenoxy)-N-(3-methoxypropyl)butanamide, commonly known as DCPB, is a chemical compound that has shown significant potential in scientific research applications. This compound is synthesized through a multistep process and has been extensively studied for its mechanism of action and biochemical and physiological effects.

Wirkmechanismus

DCPB works by inhibiting the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. HDACs remove acetyl groups from histones, which results in the repression of gene expression. DCPB inhibits HDAC activity, which leads to the upregulation of genes involved in apoptosis and the downregulation of genes involved in cell proliferation.
Biochemical and Physiological Effects:
DCPB has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. DCPB also inhibits the migration and invasion of cancer cells by downregulating the expression of genes involved in these processes. In addition, DCPB has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and cell death. DCPB has also been shown to increase the levels of acetylated histones, which leads to the upregulation of genes involved in apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of DCPB is that it has shown significant potential as an anticancer agent in vitro. However, its efficacy in vivo has not been extensively studied. Another limitation of DCPB is that it is a relatively new compound, and its safety profile has not been fully established. Further studies are needed to determine the long-term effects of DCPB on human health.

Zukünftige Richtungen

For the study of DCPB include the development of more potent analogs with improved efficacy and safety profiles. Studies are also needed to determine the optimal dosage and administration regimen for DCPB. In addition, the potential use of DCPB in combination with other anticancer agents should be explored. Finally, studies are needed to determine the potential use of DCPB in the treatment of other diseases, such as inflammatory and autoimmune diseases.
Conclusion:
In conclusion, DCPB is a chemical compound that has shown significant potential in scientific research applications. Its mechanism of action and biochemical and physiological effects have been extensively studied, and it has shown promising results as an anticancer agent and in the treatment of neurodegenerative diseases. However, further studies are needed to determine its long-term effects on human health and its potential use in the treatment of other diseases.

Synthesemethoden

DCPB is synthesized through a multistep process starting with 2,4-dichlorophenol and 3-methoxypropylamine. The first step involves the conversion of 2,4-dichlorophenol to 2,4-dichlorophenol ether through the reaction with thionyl chloride. The resulting product is then reacted with 3-methoxypropylamine to form 4-(2,4-dichlorophenoxy)-N-(3-methoxypropyl)aniline. The final step involves the reaction of 4-(2,4-dichlorophenoxy)-N-(3-methoxypropyl)aniline with butyric anhydride to form DCPB.

Wissenschaftliche Forschungsanwendungen

DCPB has been extensively studied for its potential use as an anticancer agent. Studies have shown that DCPB inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DCPB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that DCPB inhibits the aggregation of amyloid-beta and alpha-synuclein, which are proteins associated with these diseases.

Eigenschaften

Molekularformel

C14H19Cl2NO3

Molekulargewicht

320.2 g/mol

IUPAC-Name

4-(2,4-dichlorophenoxy)-N-(3-methoxypropyl)butanamide

InChI

InChI=1S/C14H19Cl2NO3/c1-19-8-3-7-17-14(18)4-2-9-20-13-6-5-11(15)10-12(13)16/h5-6,10H,2-4,7-9H2,1H3,(H,17,18)

InChI-Schlüssel

ZXGDJPWYCGPBNV-UHFFFAOYSA-N

SMILES

COCCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl

Kanonische SMILES

COCCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.